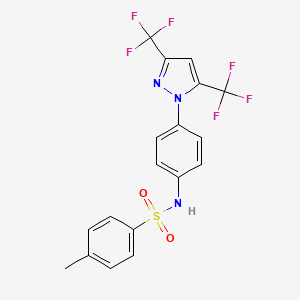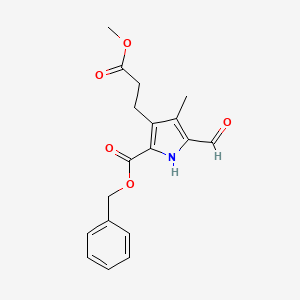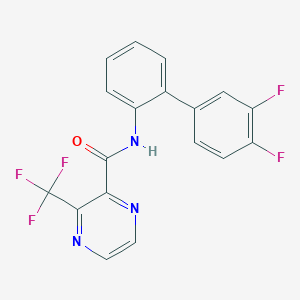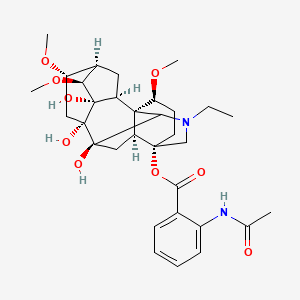
Ranaconitine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ranaconitine is a type of compound known as an alkaloid . It has a molecular formula of C32H44N2O9 and a molecular weight of 600.7 g/mol . The compound is derived from the roots of Aconitum sinomontanum .
Synthesis Analysis
Terpenoid alkaloids, such as Ranaconitine, are derived from pathways that lead to various groups of terpenes like monoterpenoids and diterpenoids . A total synthesis of a ranaconitine-type diterpenoid alkaloid was completed in 30 steps .
Molecular Structure Analysis
The absolute configuration of natural ranaconitine was determined through an X-ray structure analysis of hydrated ranaconitine hydrobromide . The crystal presents a monoclinic system, with specific unit cell dimensions .
Physical And Chemical Properties Analysis
Ranaconitine is a powder-type compound . It has a melting point of 132–134°C . It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Wissenschaftliche Forschungsanwendungen
Structural Analysis : Ranaconitine's structure has been extensively studied. Zhou et al. (2012) and Li et al. (2011) both conducted X-ray structure analyses of ranaconitine, revealing details about its crystal system and dimensions, as well as the importance of hydrogen bonds and weak π-π interactions in its structure (Zhou, Li, Zhang, & Wang, 2012); (Li, Zhou, Han, Wang, Sun, & Zhao, 2011).
Phytochemical Research : Ranaconitine has been isolated from various Aconitum species. De-quan and Das (1983), and Zhang and Jia (1999) isolated ranaconitine along with other diterpenoid alkaloids from Aconitum species, contributing to our understanding of the plant's chemical profile (De-quan & Das, 1983); (Zhang & Jia, 1999).
Biological Activity and Toxicity : The biological activities and toxicity of ranaconitine have been evaluated. A study by Nie et al. (2017) assessed the cardiotoxicity of ranaconitine, among other compounds, from Aconitum leucostomum Worosch, highlighting its potential therapeutic and toxic aspects (Nie, Wang, Ji, Zhao, & Zhao, 2017).
Medicinal Applications : Research has also focused on the potential medicinal applications of ranaconitine. For instance, the study of its analgesic and antiarrhythmic activities as documented by Zhang and Jia (1999), provides insight into its therapeutic uses (Zhang & Jia, 1999).
Transdermal Drug Delivery : The use of ranaconitine in transdermal drug delivery systems has been explored. Guo et al. (2015) studied nanostructured lipid carriers for the percutaneous administration of ranaconitine, indicating its potential in enhancing drug delivery through the skin (Guo, Zhang, Zhao, Zhu, & Feng, 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21+,22+,23-,24+,25+,27?,28-,29-,30+,31-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSVKUJYTUPYRJ-HMLOAIDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 20056254 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

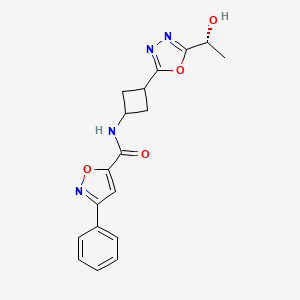


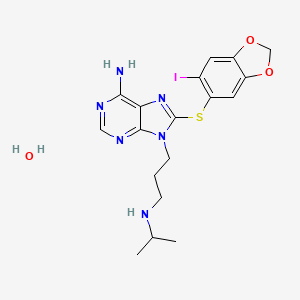

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)
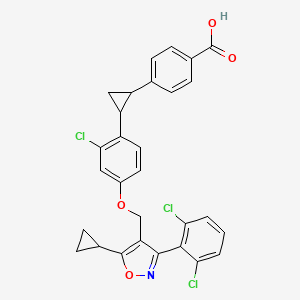
![(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B610346.png)
![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)
